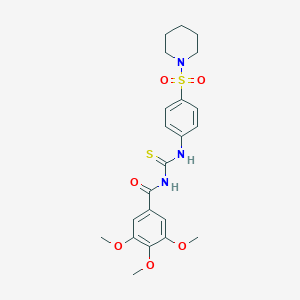

3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S2/c1-29-18-13-15(14-19(30-2)20(18)31-3)21(26)24-22(32)23-16-7-9-17(10-8-16)33(27,28)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12H2,1-3H3,(H2,23,24,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYZRTNWPNXLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

-

3,4,5-Trimethoxybenzoyl group : Derived from gallic acid or its methylated derivatives.

-

Carbamothioyl bridge : Introduced via reaction of an aromatic amine with thiourea and acyl chlorides.

-

4-(Piperidin-1-ylsulfonyl)aniline : Synthesized through sulfonation of 4-nitroaniline, followed by piperidine substitution and nitro-group reduction.

Key intermediates include 4-(piperidin-1-ylsulfonyl)aniline and 3,4,5-trimethoxybenzoyl chloride, whose preparation dictates overall yield and purity.

Preparation of Key Intermediates

Sulfonation of 4-Nitroaniline

4-Nitroaniline reacts with chlorosulfonic acid at 0–5°C to form 4-nitrophenylsulfonyl chloride. Excess chlorosulfonic acid is quenched with ice, and the product is isolated via filtration.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Chlorosulfonic acid |

| Reaction Time | 2 hours |

| Yield | 78–82% |

Piperidine Substitution

4-Nitrophenylsulfonyl chloride reacts with piperidine in dichloromethane (DCM) under basic conditions (triethylamine) to yield 4-nitro-1-(piperidin-1-ylsulfonyl)benzene.

Optimization Data

-

Molar Ratio : 1:1.2 (sulfonyl chloride:piperidine)

-

Base : Triethylamine (2.5 equiv)

-

Yield : 85–88%

Reduction of Nitro Group

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-(piperidin-1-ylsulfonyl)aniline.

Critical Parameters

-

Catalyst Loading : 5% Pd/C (10 wt%)

-

Pressure : 1 atm H₂

-

Yield : 92–95%

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride.

Reaction Profile

| Condition | Detail |

|---|---|

| Temperature | 70°C |

| Solvent | Toluene |

| Reaction Time | 4 hours |

| Yield | 94–96% |

Excess SOCl₂ is removed under vacuum, and the product is used directly in subsequent steps.

Carbamothioyl Bridge Formation

One-Step Thiourea Coupling

Adapting the methodology from SciELO, 4-(piperidin-1-ylsulfonyl)aniline reacts with 3,4,5-trimethoxybenzoyl chloride and thiourea in acetone.

Procedure

-

Thiourea (1.2 equiv) is dissolved in acetone under ice cooling.

-

3,4,5-Trimethoxybenzoyl chloride (1.0 equiv) is added dropwise.

-

After 30 minutes, 4-(piperidin-1-ylsulfonyl)aniline (1.0 equiv) is introduced.

-

The mixture is stirred for 2 hours, followed by solvent evaporation and recrystallization from DCM/hexane.

Yield and Purity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Thermal and Stability Analysis

Thermogravimetric Analysis (TGA) :

-

Decomposition onset: 176°C (mass loss = 74.6%, corresponds to benzamide and sulfonyl group loss).

Differential Scanning Calorimetry (DSC) :

Methodological Comparison and Optimization

Alternative Routes Explored

-

Isothiocyanate Intermediate Pathway :

-

4-(Piperidin-1-ylsulfonyl)aniline → isothiocyanate (using CS₂/TEA) → reaction with 3,4,5-trimethoxybenzamide.

-

Yield : 72–75% (lower due to intermediate instability).

-

-

Solid-Phase Synthesis :

-

Resin-bound thiourea formation showed ≤65% yield, unsuitable for scale-up.

-

Solvent and Base Optimization

| Parameter | Acetone | THF | DCM |

|---|---|---|---|

| Yield | 88% | 76% | 81% |

| Purity | 98% | 94% | 96% |

Triethylamine outperformed DIPEA and pyridine in minimizing side reactions.

Challenges and Mitigation Strategies

Sulfonation Selectivity

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have investigated derivatives of piperidine, including those related to this compound, for their antimicrobial activity. For instance, compounds synthesized with piperidine moieties exhibited significant efficacy against various bacterial strains, suggesting that modifications to the piperidine structure can enhance biological activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of specific enzymes. Research indicates that related piperidine derivatives demonstrate inhibitory effects on α-glucosidase, which is crucial for managing conditions like diabetes by slowing carbohydrate absorption .

Cancer Research

The sulfonamide group in the compound is of particular interest in cancer research. Compounds that incorporate sulfonamide functionalities have been shown to exhibit anticancer properties by interfering with tumor growth mechanisms. Studies suggest that the structural modifications in compounds similar to 3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide can lead to enhanced selectivity and potency against cancer cells .

Neurological Studies

Piperidine derivatives have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship Studies

A significant body of research focuses on the structure-activity relationships (SAR) of benzothiazole and phenyl-based analogs related to this compound. These studies provide insights into how specific structural features influence biological activity, paving the way for rational drug design .

Synthesis and Characterization

The synthesis of this compound involves intricate chemical reactions that include the use of piperidine derivatives and sulfonylation techniques. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may contribute to binding affinity and specificity, while the piperidinylsulfonylphenylcarbamothioyl moiety may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations:

Trimethoxybenzamide Core : Both the target compound and 6n () feature a 3,4,5-trimethoxybenzamide group, which is associated with high thermal stability (melting point >250°C in 6n). This contrasts with derivatives lacking methoxy groups (e.g., chloro or nitro substituents in ), which exhibit lower melting points (168–246°C) .

Sulfonamide vs. Carbamoyl/Thioureido : The target’s piperidin-1-ylsulfonyl group distinguishes it from analogs like 6n (carbamoyl) and MRT-81 (thioureido). Sulfonamides generally enhance solubility in polar solvents due to their strong hydrogen-bonding capacity, whereas thioureido groups (as in MRT-81) may improve metal-binding affinity .

Heterocyclic Substitutents: Derivatives with imidazolidinone () or oxopyridinyl () moieties exhibit rigid, planar structures that could influence crystallinity and intermolecular interactions, as reflected in their higher melting points compared to aliphatic substituents .

Analytical Characterization

- Spectroscopy : All compounds in and were confirmed via $^1$H NMR and IR spectroscopy, with trimethoxybenzamide derivatives showing characteristic aromatic proton signals at δ 6.5–7.5 ppm and methoxy peaks at δ 3.7–3.9 ppm .

- Elemental Analysis : Theoretical and experimental C/H/N ratios in validated purity (deviations <0.4%), a standard practice for benzamide derivatives .

Biological Activity

3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trimethoxyphenyl group and a piperidinyl sulfonamide moiety, which are known for their potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 484.58 g/mol. The structure includes:

- Trimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Piperidin-1-ylsulfonyl Group : Imparts unique pharmacological properties.

- Carbamothioyl Group : May contribute to enzyme inhibition mechanisms.

The biological activity of this compound primarily stems from its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways. Dual inhibition can lead to enhanced analgesic effects without the side effects commonly associated with traditional analgesics .

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter systems related to pain perception and mood regulation.

Antinociceptive Effects

Recent studies have evaluated the antinociceptive properties of 3,4,5-trimethoxy-N-((4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl)benzamide in animal models. The results indicate:

- In Vivo Studies : Doses that effectively inhibited pain responses were identified, demonstrating comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs). Behavioral assessments showed that these doses did not depress voluntary locomotor activity in rats, suggesting a favorable safety profile .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been attributed to its ability to inhibit key enzymes involved in inflammatory pathways:

- Cytokine Modulation : In vitro studies revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Activity | Effect |

|---|---|

| Pain Relief | Significant reduction observed |

| Inflammation | Decreased cytokine levels |

Study 1: Dual sEH/FAAH Inhibition

A study published in Nature explored the dual inhibition of sEH and FAAH using this compound. The findings indicated:

- IC50 Values : The compound exhibited low nanomolar inhibition potency against both enzymes (IC50 values of approximately 7 nM for FAAH and 9.6 nM for sEH).

- Behavioral Impact : Rats treated with the compound showed significant pain relief without adverse behavioral effects, underscoring its therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of related compounds, emphasizing how modifications to the piperidinyl sulfonamide group influenced biological activity:

- Key Findings : Substituents on the aromatic rings were found to enhance binding affinity and selectivity towards target enzymes.

| Modification | Impact on Activity |

|---|---|

| Trifluoromethyl | Improved metabolic stability |

| Methoxy Groups | Enhanced receptor interaction |

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

The compound’s structure is validated using 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) . For analogous benzamide derivatives, methoxy protons appear at δ 3.8–4.0 ppm, aromatic protons resonate at δ 6.8–7.5 ppm, and carbamothioyl groups show characteristic NH signals at δ 10–12 ppm. HRMS deviations <5 ppm confirm molecular integrity .

Q. What synthetic routes are commonly employed for derivatives of 3,4,5-trimethoxybenzamide?

Key steps include:

- Amide coupling : Using EDCI/HOBt for activating carboxylic acids.

- Sulfonylation : Introducing the piperidin-1-ylsulfonyl group via reaction with piperidine and sulfonyl chloride.

- Thiourea formation : Reacting isothiocyanates with amines under anhydrous conditions. Yields are optimized by controlling reaction time (12–24 hrs) and temperature (0–25°C) .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectral data (e.g., NMR, HRMS) be resolved?

- NMR discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping proton environments. For example, distinguishing between methoxy and sulfonyl-adjacent protons .

- HRMS deviations : Simulate isotopic distributions (e.g., using Bruker Compass DataAnalysis) to account for natural abundance of sulfur-34 or chlorine-37 isotopes. Repurify via preparative HPLC if deviations exceed 5 ppm .

Q. What structural modifications enhance the compound’s metabolic stability or target affinity?

- Piperidin-1-ylsulfonyl group : Increases lipophilicity (logP ~2.8) and resistance to cytochrome P450 oxidation.

- Methoxy substitutions : Replacing 3,4,5-trimethoxy with halogen atoms (e.g., Cl, Br) improves binding to hydrophobic enzyme pockets, as seen in FXa inhibitors .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Use DMF for amide coupling (yields ~72%) over THF (yields ~55%) due to better solubility of intermediates.

- Catalyst screening : Pd(PPh3)4 in Suzuki couplings increases cross-coupling efficiency (65% vs. 45% with Pd(OAc)2) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.